2-(Methylamino)-1-(pyridin-2-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-1-pyridin-2-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-9-6-8(11)7-4-2-3-5-10-7/h2-5,8-9,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOSIWSZNNWAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Structural Characterization and Analytical Techniques Applied to 2 Methylamino 1 Pyridin 2 Yl Ethan 1 Ol
Elucidation of Molecular Architecture and Stereochemistry
The molecular structure of 2-(methylamino)-1-(pyridin-2-yl)ethan-1-ol consists of a pyridine (B92270) ring attached at the 2-position to an ethanolamine (B43304) backbone. The ethanolamine portion contains a hydroxyl group on the carbon adjacent to the pyridine ring (C1) and a methylamino group on the terminal carbon (C2). The IUPAC name, this compound, precisely describes this arrangement.
A key feature of this molecule is the presence of a chiral center at the carbon atom bearing the hydroxyl group (C1), which is bonded to four different substituents: the pyridine ring, a hydrogen atom, the hydroxyl group, and the -(methylamino)methyl group. Consequently, this compound can exist as a pair of enantiomers, (R)-2-(methylamino)-1-(pyridin-2-yl)ethan-1-ol and (S)-2-(methylamino)-1-(pyridin-2-yl)ethan-1-ol. Without specific experimental data from techniques such as chiral chromatography or X-ray crystallography of a single enantiomer, it is presumed that the compound is typically available as a racemic mixture.
Advanced Spectroscopic Methods for Characterization
Spectroscopic techniques are fundamental to confirming the structure of a chemical compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed. However, a thorough search of scientific literature did not yield specific, published experimental spectra for this compound. The following sections describe the expected data based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy : The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The pyridine ring protons would typically appear in the aromatic region (δ 7.0-8.5 ppm). The methine proton on the chiral carbon (CH-OH) would likely be a multiplet, and the methylene (B1212753) protons adjacent to the amino group would also form a multiplet. The methyl group on the nitrogen would present as a singlet, while the protons of the hydroxyl and amino groups would appear as broad singlets, the chemical shifts of which can be dependent on solvent and concentration.
¹³C NMR Spectroscopy : The carbon NMR spectrum would show eight distinct signals, corresponding to the eight carbon atoms in the molecule, unless there is an accidental overlap of signals. The carbons of the pyridine ring would resonate in the downfield region (δ 120-160 ppm). The carbon atom attached to the hydroxyl group would appear around δ 70 ppm, while the methylene and methyl carbons would be found further upfield.
Hypothetical ¹H and ¹³C NMR Data No experimental data is publicly available. The following is a hypothetical representation.
| Assignment | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |
|---|---|---|
| Pyridine-C6 | ~8.5 (d) | ~149 |
| Pyridine-C4 | ~7.8 (t) | ~137 |
| Pyridine-C3 | ~7.3 (d) | ~123 |
| Pyridine-C5 | ~7.2 (t) | ~122 |
| Pyridine-C2 | - | ~158 |
| CH(OH) | ~4.8 (dd) | ~70 |
| CH₂N | ~2.8-3.0 (m) | ~58 |
| N-CH₃ | ~2.4 (s) | ~36 |
| OH | Variable (br s) | - |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), the N-H stretch of the secondary amine (a moderate band around 3300-3400 cm⁻¹), C-H stretches from the aromatic and aliphatic parts (around 2800-3100 cm⁻¹), C=N and C=C stretching vibrations from the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching of the alcohol (around 1050-1150 cm⁻¹).
Expected IR Absorption Bands No experimental data is publicly available.
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H (alcohol) | 3300-3500 (broad) |
| N-H (secondary amine) | 3300-3400 (medium) |
| C-H (aromatic/aliphatic) | 2800-3100 |
| C=N, C=C (pyridine) | 1400-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₂N₂O), the molecular weight is 152.19 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 152. Common fragmentation pathways would likely involve the loss of a hydroxyl radical, cleavage of the C-C bond between the two carbons of the ethanolamine chain, and fragmentation of the pyridine ring.
Predicted Mass Spectrometry Fragments Based on predicted data for a structural isomer.
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 153.10 |
| [M+Na]⁺ | 175.08 |
X-ray Crystallography of Related Derivatives and Complexes
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A search for crystallographic data on this compound itself did not yield any results in the Cambridge Structural Database (CSD). However, the literature contains crystallographic studies of coordination complexes involving similar bidentate amino-pyridine ligands. These studies show that such ligands can coordinate to metal centers through the nitrogen atom of the pyridine ring and the nitrogen of the amino group, forming stable chelate rings. A crystallographic study of this compound or one of its derivatives would be invaluable for unambiguously determining its solid-state conformation, and if resolved from a single enantiomer, its absolute stereochemistry.
Computational Chemistry and Theoretical Investigations of 2 Methylamino 1 Pyridin 2 Yl Ethan 1 Ol
Density Functional Theory (DFT) Studies for Electronic and Molecular Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine optimized geometries, conformational preferences, and a variety of electronic properties.
The purpose of geometry optimization is to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For a flexible molecule like 2-(Methylamino)-1-(pyridin-2-yl)ethan-1-ol, which has several rotatable single bonds, multiple energy minima, or conformers, can exist. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable structures. pjbmb.org.pk
This analysis is typically performed by rotating the molecule around its flexible dihedral angles—specifically the C-C, C-O, and C-N bonds in the ethan-1-olamine side chain. By calculating the potential energy at each incremental rotation, a potential energy surface can be mapped, and the lowest-energy conformers can be identified. nih.gov These stable conformers are crucial as they represent the most likely shapes the molecule will adopt, which in turn dictates its interactions with other molecules. pjbmb.org.pk DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), are commonly employed for these calculations to achieve reliable geometric parameters. nih.gov
Table 1: Illustrative DFT Calculation Results for Conformational Analysis of this compound This table presents hypothetical data to demonstrate typical results from such a study.
| Conformer | Key Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| 1 (Global Minimum) | -65.8° | 0.00 | 75.3 |
| 2 | 178.5° | 1.15 | 14.1 |
| 3 | 62.3° | 1.58 | 10.6 |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital capable of accepting electrons, acts as an electron acceptor (electrophile). youtube.comnumberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the pyridine (B92270) ring nitrogen and the methylamino group. The LUMO is likely distributed over the π-system of the pyridine ring. From the HOMO and LUMO energy values, key quantum chemical descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify reactivity.
Table 2: Representative Quantum Chemical Descriptors for this compound Derived from FMO Analysis This table presents hypothetical data based on DFT calculations.
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.15 |
| LUMO Energy | ELUMO | - | -0.85 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.30 |
| Ionization Potential | I | -EHOMO | 6.15 |
| Electron Affinity | A | -ELUMO | 0.85 |
| Chemical Hardness | η | (I - A) / 2 | 2.65 |
| Chemical Softness | S | 1 / (2η) | 0.19 |
| Electronegativity | χ | (I + A) / 2 | 3.50 |
Mechanistic Probing via Quantum Chemical Calculations
Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. They allow for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states.
To understand how a reaction proceeds, computational chemists locate the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations are used to optimize the geometry of the transition state and verify its nature by frequency analysis (a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). chemrxiv.org
For example, a concerted nucleophilic aromatic substitution (SNAr) reaction involving the pyridine ring of this compound could be studied. rsc.org Theoretical models would calculate the energies of the reactants, the transition state where the nucleophile attacks and the leaving group departs simultaneously, and the final products. rsc.orgscispace.com This allows for the determination of the reaction's feasibility and provides a detailed picture of bond-forming and bond-breaking processes.
Table 3: Example of Calculated Energies for a Hypothetical Reaction Pathway This table presents hypothetical data for a nucleophilic substitution reaction.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | 0.00 | 0.00 |
| Transition State (TS) | +22.5 | +24.1 |
| Products | -10.8 | -9.5 |
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org KIEs are a powerful experimental tool for determining reaction mechanisms, particularly for identifying whether a specific C-H bond is broken in the rate-determining step. acs.org
Computational methods can accurately predict KIE values. nih.gov This is achieved by calculating the vibrational frequencies of both the isotopically light and heavy reactants and their corresponding transition states. The difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds is the primary origin of the KIE. If this energy difference is smaller in the transition state than in the reactant, a "normal" KIE (kH/kD > 1) is observed, indicating that the bond is being broken. wikipedia.org DFT calculations can thus validate a proposed mechanism by comparing the predicted KIE with experimental values. princeton.edunih.gov
Table 4: Illustrative Calculation for Predicting a Primary KIE at 298 K This table presents hypothetical data for a reaction involving C-H bond cleavage.
| Parameter | C-H Species | C-D Species |
|---|---|---|
| Reactant ZPVE (kcal/mol) | 55.4 | 54.3 |
| Transition State ZPVE (kcal/mol) | 52.1 | 51.6 |
| ΔZPVE (TS - Reactant) | -3.3 | -2.7 |
| Predicted KIE (kH/kD) | 4.5 |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, plotted onto its electron density surface. mdpi.com MEP maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.net The map is color-coded to indicate different regions of electrostatic potential:
Red/Yellow: Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. rsc.org
Blue: Regions of positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. mdpi.com
Green: Regions of neutral or near-zero potential, often associated with nonpolar parts of the molecule. mdpi.com
For this compound, an MEP analysis would predict that the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are the most electron-rich sites (red regions), making them primary targets for protonation or interaction with electrophiles. nih.gov Conversely, the hydrogen atom of the hydroxyl group and the hydrogen on the methylamino group would show positive potential (blue regions), identifying them as sites for hydrogen bonding or interaction with nucleophiles. nih.gov
Ligand Chemistry and Coordination Compound Formation Involving 2 Methylamino 1 Pyridin 2 Yl Ethan 1 Ol
Design Principles for Metal-Chelating Ligands Incorporating the Pyridin-2-yl-Ethanolamine Moiety
The effectiveness of 2-(methylamino)-1-(pyridin-2-yl)ethan-1-ol and its analogues as metal-chelating ligands stems from several key design principles inherent to its molecular structure. The pyridin-2-yl-ethanolamine moiety provides a robust framework for coordinating with metal ions through multiple donor sites, a phenomenon known as chelation. Chelating agents form highly stable cyclic complexes with metal ions, which is a critical feature in many chemical applications. mdpi.com
The primary donor atoms in this ligand are the nitrogen of the pyridine (B92270) ring, the nitrogen of the methylamino group, and the oxygen of the ethanol (B145695) group. This arrangement allows the ligand to bind to a metal center in a bidentate or tridentate fashion. The pyridine nitrogen and the amino nitrogen can form a stable five-membered chelate ring with a metal ion. The alcoholic oxygen can also participate in coordination, potentially leading to a second, less stable chelate ring or bridging between metal centers.
A crucial aspect of ligands containing the pyridin-2-yl-ethanolamine moiety is their potential for hemilability. The pyridine arm of the ligand can dissociate from the metal center in a reversible manner. nih.gov This dissociation creates a vacant coordination site on the metal, which is a key step in many catalytic cycles, allowing for substrate binding and activation. The strength of the metal-ligand bonds can be tuned by modifying the substituents on the pyridine ring or the amine group, thereby influencing the electronic properties and steric environment of the metal center. mdpi.com For instance, deprotonation of the ligand can increase its electron density, leading to stronger binding with metal ions. mdpi.com
Synthesis and Structural Features of Metal Complexes
The synthesis of metal complexes involving this compound or its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, the synthesis of aluminum alkyl complexes has been achieved by treating 2-(methylamino)pyridine (B147262) with triethylaluminum (B1256330) or triisobutylaluminum (B85569) at room temperature, resulting in the formation of di-aminopyridine-ligated aluminum alkyl complexes. nih.gov In a general procedure, a solution of a metal salt, such as a chloride, acetate, or sulfate, is added to a suspension or solution of the ligand in a solvent like ethanol. researchgate.net The mixture is then stirred until the ligand completely dissolves, indicating the formation of the complex. researchgate.net
The resulting metal complexes can exhibit a variety of structural features depending on the metal ion, the stoichiometry of the reaction, and the reaction conditions. The ionic radius of the metal ion can be a predictor of the solid-state structure of the resulting complexes. rsc.org For instance, with certain ligands, metal ions with a larger ionic radius (greater than 0.9 Å) tend to form complexes with a 1:2 metal-to-ligand ratio. rsc.org
In the case of this compound, the ligand can coordinate to the metal center in different ways. The nitrogen atoms of the pyridine and the amino group can act as a bidentate N,N'-donor. The hydroxyl group can either remain uncoordinated or bind to the metal center, leading to a tridentate N,N',O-coordination. This flexibility allows for the formation of complexes with various geometries, such as octahedral or square planar, depending on the coordination number of the metal ion. For example, iron(II) has been shown to form a six-coordinate cationic compound with three units of a bidentate pyridyl)imine ligand. researchgate.net
Catalytic Applications of Metal-Compound Complexes
Metal complexes derived from this compound and its analogues have shown promise in various catalytic applications, particularly in homogeneous catalysis and ethylene (B1197577) oligomerization.
Ligands with similar structural motifs to this compound are employed in various homogeneous catalytic reactions. For instance, (pyridyl)imine Fe(II) complexes have been evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, demonstrating moderate catalytic activities. researchgate.net The efficiency of these catalysts can be influenced by the nature of the metal complex, the ketone substrate, and the reaction conditions. researchgate.net
Analogues of this compound, particularly iminopyridine and aminopyridine ligands, have been extensively studied in the context of ethylene oligomerization. Nickel(II) and palladium(II) complexes bearing these ligands have shown significant catalytic activity. nih.govmdpi.com
Upon activation with a co-catalyst such as ethylaluminum dichloride (EtAlCl2) or modified methylaluminoxane (B55162) (MMAO), these complexes can catalyze the oligomerization of ethylene to produce linear α-olefins, which are valuable industrial chemicals. mdpi.comresearchgate.net The catalytic activity and the properties of the resulting products are highly dependent on the ligand structure, the metal center, and the reaction conditions. For instance, iminopyridine Ni(II) complexes can exhibit extremely high ethylene oligomerization activity, producing low molecular weight ethylene waxes with high branching densities. nih.gov In contrast, the corresponding Pd(II) complexes generally show moderate catalytic activities. nih.gov
The reaction temperature also plays a crucial role; for Ni(II) complexes, an increase in temperature often leads to a decrease in catalytic activity, possibly due to the reduced solubility of ethylene in the solvent. nih.gov Conversely, for some Pd(II) complexes, raising the temperature can significantly increase catalytic activity while decreasing the molecular weight of the oligomers. nih.gov The table below summarizes representative data for ethylene oligomerization catalyzed by related nickel complexes.
| Catalyst | Co-catalyst | Activity (g mol⁻¹ h⁻¹) | Molecular Weight (g/mol) | Branching (per 1000 C) | Reference |
|---|---|---|---|---|---|
| Ni1 (Iminopyridine Ni(II)) | Et₂AlCl | 13.86 × 10⁶ | 493 - 1802 | 86 - 117 | nih.gov |
| Ni2 (Iminopyridine Ni(II)) | EtAlCl₂ | 4.7 × 10⁶ | up to 1.4 × 10⁵ | N/A | researchgate.net |
| Bis(amine-pyridine) Nickel | N/A | 2.5 × 10⁴ | N/A | N/A | mdpi.com |
Ligand Substitution Reactions and Stability Constants
The formation of a metal complex in solution is a dynamic process involving ligand substitution reactions. The stability of the resulting complex is quantified by its stability constant (K). Understanding the kinetics and thermodynamics of these reactions is essential for designing effective catalysts and other metal-based systems.
Reactivity Profiles and Chemical Transformations of 2 Methylamino 1 Pyridin 2 Yl Ethan 1 Ol
Role of Pyridine (B92270) Nitrogen and Hydroxyl Group in Chemical Reactivity
The pyridine nitrogen and the hydroxyl group are key players in the molecule's reactivity, often acting as nucleophilic or basic centers.
The lone pair of electrons on the pyridine nitrogen atom makes it a basic and nucleophilic site. It can be protonated by acids to form a pyridinium (B92312) salt or participate in reactions with electrophiles. The basicity of the pyridine nitrogen can influence the reactivity of the adjacent hydroxyl group.
The hydroxyl (-OH) group is also a significant reactive site. It can act as a nucleophile, particularly when deprotonated to form an alkoxide ion. In acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H₂O), facilitating substitution or elimination reactions at the carbon to which it is attached.
Studies on analogous pyridinol compounds demonstrate that the environment and reactants determine whether the pyridine nitrogen or the hydroxyl oxygen acts as the primary nucleophile. researchgate.net In the case of 2-(methylamino)-1-(pyridin-2-yl)ethan-1-ol, intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen is possible, which could modulate the reactivity of both groups. This interaction can influence the ease of deprotonation of the hydroxyl group and the availability of the nitrogen's lone pair for external reactions.
Table 1: Key Reactive Sites and Their Potential Roles
| Functional Group | Potential Role in Reactions | Influencing Factors |
|---|---|---|
| Pyridine Nitrogen | Base (proton acceptor), Nucleophile | pH of the medium, Steric hindrance, Presence of electrophiles |
| Hydroxyl Group | Nucleophile (especially as alkoxide), Proton donor, Leaving group (after protonation) | pH, Presence of bases or acids, Intramolecular hydrogen bonding |
Amination and Alkylation Reactions Involving the Compound
The secondary amine in this compound is a primary site for alkylation. As a nucleophile, the nitrogen atom can attack alkyl halides in an S_N2 reaction to form a more substituted tertiary amine.
However, the direct alkylation of amines can be challenging to control. masterorganicchemistry.com The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a "runaway" reaction where the tertiary amine is further alkylated to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This is particularly true when using reactive alkylating agents like methyl iodide in a process known as exhaustive methylation. masterorganicchemistry.com To achieve selective mono-alkylation, alternative methods like reductive amination are generally preferred.
Amination, in the sense of adding another amino group, is less direct. It would likely involve first modifying the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with an amine.
Table 2: Alkylation Reactions of the Secondary Amine
| Reaction Type | Reagent Example | Product Type | Potential Issues |
|---|---|---|---|
| Direct Alkylation | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Tertiary Amine | Over-alkylation leading to Quaternary Ammonium Salt masterorganicchemistry.com |
| Exhaustive Methylation | Excess Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | Lack of selectivity for tertiary amine masterorganicchemistry.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine | More controlled, avoids over-alkylation |
Oxidation and Reduction Pathways of the Alcohol and Amine Functionalities
The alcohol and amine groups in this compound can undergo separate oxidation and reduction reactions, depending on the reagents and conditions employed.
Oxidation: The secondary alcohol is susceptible to oxidation to form the corresponding ketone, 2-(methylamino)-1-(pyridin-2-yl)ethan-1-one. The choice of oxidizing agent is crucial to ensure selectivity. youtube.com
Mild Oxidizing Agents: Reagents like pyridinium chlorochromate (PCC) are often used to convert secondary alcohols to ketones without affecting other sensitive functional groups, such as the amine. ucr.edu
Strong Oxidizing Agents: Stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can also oxidize the secondary alcohol but may also lead to the oxidation of the amine or even cleavage of bonds. youtube.com
Oxidation of the secondary amine is more complex. It can proceed via a one-electron transfer to form a radical cation, which can then undergo further reactions. mdpi.com The specific products depend heavily on the oxidant and the reaction conditions.
Reduction: The functional groups in this compound are largely in a reduced state. Further reduction would primarily target the aromatic pyridine ring. This is typically a high-energy process requiring strong reducing conditions, such as catalytic hydrogenation (e.g., H₂ gas with a platinum or palladium catalyst) at high pressure and temperature. Such a reaction would convert the pyridine ring into a piperidine (B6355638) ring.
Table 3: Summary of Oxidation and Reduction Pathways
| Functional Group | Transformation | Reagent Class | Product |
|---|---|---|---|
| Secondary Alcohol | Oxidation | Mild (e.g., PCC) ucr.edu | Ketone |
| Secondary Alcohol | Oxidation | Strong (e.g., KMnO₄) youtube.com | Ketone (potential side reactions) |
| Pyridine Ring | Reduction | Catalytic Hydrogenation (e.g., H₂/Pt) | Piperidine Ring |
Functionalization Strategies for the Ethan-1-ol Moiety
The ethan-1-ol moiety, specifically the hydroxyl group, offers a versatile handle for further molecular functionalization. Common strategies involve converting the hydroxyl group into other functional groups.
Esterification: The hydroxyl group can react with acyl chlorides or carboxylic anhydrides in the presence of a base (like pyridine or triethylamine) to form esters. This is a common strategy for creating prodrugs or modifying the compound's physical properties.
Etherification: Treatment with a strong base (e.g., sodium hydride, NaH) to deprotonate the alcohol, followed by reaction with an alkyl halide (e.g., methyl iodide), leads to the formation of an ether via the Williamson ether synthesis.
Conversion to a Leaving Group: The hydroxyl group itself is a poor leaving group. It can be converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively. This activated intermediate is then highly susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., halides, cyanide, azides).
Halogenation: The alcohol can be directly replaced by a halogen. Reagents like thionyl chloride (SOCl₂) can be used to produce the corresponding chloride, while phosphorus tribromide (PBr₃) would yield the bromide.
Table 4: Functionalization Reactions of the Hydroxyl Group
| Reaction | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Esterification | Acyl Chloride (R-COCl) / Base | Ester (-O-CO-R) |
| Etherification | Base (e.g., NaH), then Alkyl Halide (R-X) | Ether (-O-R) |
| Activation | Tosyl Chloride (TsCl) / Pyridine | Tosylate (-OTs) |
| Halogenation | Thionyl Chloride (SOCl₂) | Chloride (-Cl) |
Strategic Utility As a Synthetic Intermediate and Building Block in Complex Molecular Architectures
Precursor in the Synthesis of Pharmaceutical Intermediates (e.g., rosiglitazone (B1679542) intermediates)
While 2-(Methylamino)-1-(pyridin-2-yl)ethan-1-ol itself is a valuable chiral building block, a closely related isomer, 2-(N-methyl-N-(2-pyridyl)amino)ethanol, has been prominently cited as a key intermediate in the synthesis of the anti-diabetic drug, rosiglitazone. epo.orggoogle.com The synthesis of rosiglitazone involves the coupling of this intermediate with 4-fluorobenzaldehyde (B137897). epo.orggoogle.com
In a typical synthetic route, 2-(N-methyl-N-(2-pyridyl)amino)ethanol is reacted with 4-fluorobenzaldehyde in the presence of a base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF). epo.orggoogle.com This reaction, a nucleophilic aromatic substitution, results in the formation of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, a crucial precursor to rosiglitazone. epo.orggoogle.com This benzaldehyde (B42025) derivative then undergoes further reactions, including a Knoevenagel condensation with 2,4-thiazolidinedione, to ultimately yield rosiglitazone. researchgate.netnih.gov
Table 1: Key Intermediates in Rosiglitazone Synthesis
| Compound Name | Structure | Role |
|---|---|---|
| 2-(N-methyl-N-(2-pyridyl)amino)ethanol | Key intermediate | |
| 4-Fluorobenzaldehyde | Coupling partner | |
| 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde | Rosiglitazone precursor | |
| 2,4-Thiazolidinedione | Heterocyclic building block |
Integration into Diverse Heterocyclic Scaffolds
The pyridine (B92270) ring and the amino alcohol functionality of this compound make it an attractive starting material for the synthesis of a variety of nitrogen- and oxygen-containing heterocyclic compounds. nih.govmdpi.comopenmedicinalchemistryjournal.com These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.govmdpi.com
For instance, the amino and hydroxyl groups can participate in cyclization reactions to form five- or six-membered rings. One notable example is the potential for its use in the synthesis of thiazolidin-4-one derivatives. Research has demonstrated the synthesis of 2-aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones through the cyclocondensation of corresponding hydrazones with mercaptoacetic acid. orientjchem.org The "methylamino" part of the target compound's name suggests its direct applicability in such synthetic strategies.
Furthermore, the pyridine nitrogen can be involved in the formation of fused heterocyclic systems. The inherent reactivity of the pyridine ring and the side chain allows for a range of chemical transformations, leading to the construction of complex polycyclic structures. researchgate.net The ability to serve as a building block for diverse heterocyclic frameworks highlights the strategic value of this compound in discovery chemistry.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic Scaffold | Synthetic Approach | Potential Application |
|---|---|---|
| Thiazolidin-4-ones | Cyclocondensation with mercaptoacetic acid derivatives | Medicinal chemistry |
| Oxazolidines | Intramolecular cyclization | Chiral auxiliaries, pharmaceutical intermediates |
| Piperidines | Reduction of the pyridine ring | Biologically active alkaloids and synthetic drugs |
Contribution to Chiral Molecule Synthesis (Conceptual Relevance to related chiral syntheses)
The presence of a chiral center in this compound makes it a conceptually important molecule in the field of asymmetric synthesis. Chiral 1,2-amino alcohols are privileged structures that are key components of many pharmaceuticals and are also used as chiral ligands and catalysts.
The resolution of racemic 1-(2-pyridyl)ethanols, which are structurally related to the target compound, has been successfully achieved through lipase-catalyzed enantioselective acetylation. researchgate.netacs.org This enzymatic method provides access to both enantiomers in high enantiomeric purity. researchgate.netacs.org Such a strategy could conceptually be applied to resolve racemic this compound, providing access to the individual enantiomers for further stereospecific synthesis or for biological evaluation.
Furthermore, the asymmetric synthesis of chiral pyridines has been a subject of intense research. nih.gov Methods involving the enantioselective addition of organometallic reagents to pyridine-based aldehydes, often in the presence of a chiral catalyst, have been developed. These approaches offer a direct route to enantiomerically enriched pyridyl alcohols. The knowledge gained from these studies on related systems provides a strong conceptual framework for the development of an asymmetric synthesis of this compound.
Development of Analogues for Structure-Property Relationship Studies
The systematic modification of a lead compound to generate a series of analogues is a cornerstone of drug discovery and materials science, allowing for the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). This compound presents several opportunities for structural modification to create a library of analogues.
SAR studies on other pyridine-containing scaffolds, such as 9-(pyridin-2'-yl)-aminoacridines and 2-arylamino-4-aryl-pyrimidines, have demonstrated how small changes to the molecular structure can significantly impact biological activity. mdpi.comnih.gov For instance, the electronic properties of substituents on the pyridine ring can influence the binding affinity of the molecule to its biological target. mdpi.com Similarly, research on analogues of MTEP (3-[(2-methyl-4-thiazolyl)ethynyl]pyridine), a noncompetitive antagonist of the mGluR5 receptor, has shown that modifications to the heterocyclic core and the ethynyl (B1212043) linker can lead to compounds with significantly enhanced potency. ebi.ac.uk
Drawing from these principles, analogues of this compound could be designed by:
Modification of the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the pyridine ring to modulate its electronic and steric properties.
Alteration of the Amino Alcohol Side Chain: Varying the length of the carbon chain, introducing branching, or replacing the hydroxyl group with other functional groups.
Substitution on the Nitrogen Atom: Replacing the methyl group with other alkyl or aryl groups to explore the impact on steric hindrance and basicity.
The synthesis and evaluation of such analogues would provide valuable insights into the structural requirements for a desired biological activity or material property, guiding the design of more potent and selective compounds.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(N-methyl-N-(2-pyridyl)amino)ethanol |
| 2,4-Thiazolidinedione |
| 2-Aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones |
| 2-chloropyridine (B119429) |
| 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine |
| 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde |
| 4-fluorobenzaldehyde |
| 9-(pyridin-2'-yl)-aminoacridines |
| Dimethylformamide |
| Mercaptoacetic acid |
| Rosiglitazone |
Future Prospects and Interdisciplinary Research Avenues for 2 Methylamino 1 Pyridin 2 Yl Ethan 1 Ol Chemistry
Methodological Advancements in Synthesis and Characterization
The future development of applications for 2-(methylamino)-1-(pyridin-2-yl)ethan-1-ol and its derivatives is contingent upon the refinement of synthetic and analytical methodologies. Current research focuses on creating more efficient, atom-economical, and stereoselective synthetic routes.
Detailed Research Findings: Recent progress in organic synthesis has introduced novel strategies for producing chiral β-amino alcohols. One innovative approach is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, which provides a modular pathway to these structures. westlake.edu.cn Such methods could be adapted for the synthesis of this compound, potentially offering higher yields and enantioselectivity compared to traditional multi-step processes. westlake.edu.cn Another promising area is the development of chemoenzymatic pathways. For instance, the asymmetric reduction of prochiral ketones to chiral alcohols using alcohol dehydrogenases has shown high enantiomeric excess (95–>99%) for pyridine-based alcohols. nih.gov These biocatalytic methods represent a greener alternative to conventional chemical reductions. nih.gov
Furthermore, acceptorless dehydrogenative coupling reactions catalyzed by robust cobalt-based catalysts are emerging as a sustainable methodology for synthesizing pyridines from amino alcohols. researchgate.net Efficient routes to N-aryl amino alcohols have also been developed through the reduction and ring-opening of N,N-disubstituted picolinamides using sodium borohydride, a method noted for its mild conditions and high efficiency. rsc.org
In characterization, advanced spectroscopic and crystallographic techniques are crucial. For related N-(2-pyridyl)aminoethyl alcohol precursors, crystal and NMR analyses have been employed to identify key structural parameters, such as torsion angles, that predict the molecule's thermolabile properties. researchgate.net This highlights the importance of detailed structural analysis in understanding and predicting the chemical behavior of new derivatives.
| Synthetic Strategy | Key Features | Potential Advantage for Target Compound |
| Chromium-Catalyzed Asymmetric Cross-Coupling | Uses aldehydes and imines as starting materials; employs a radical polar crossover strategy. westlake.edu.cn | Modular synthesis, high stereochemical control. westlake.edu.cn |
| Chemoenzymatic Reduction | Utilizes alcohol dehydrogenases for asymmetric ketone reduction. nih.gov | High enantioselectivity, mild and environmentally friendly reaction conditions. nih.gov |
| Acceptorless Dehydrogenative Coupling | Employs cobalt-based catalysts for sustainable pyridine (B92270) synthesis. researchgate.net | Atom-economical and sustainable route. researchgate.net |
| Reduction/Ring-Opening of Picolinamides | Uses NaBH₄ under mild conditions. rsc.org | High efficiency and recovery of reagents. rsc.org |
Advanced Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry is an indispensable tool for accelerating the discovery of new derivatives of this compound with specific, pre-defined properties. In silico techniques allow for the rational design of molecules and the prediction of their reactivity and biological activity before undertaking laborious laboratory synthesis.
Detailed Research Findings: Quantitative Structure-Activity Relationship (QSAR) studies are a powerful method for designing new compounds. nih.gov Although a specific QSAR study for this compound is not available, analyses of analogous structures provide a clear blueprint for future work. For example, a 2D and 3D-QSAR/CoMSIA study on a series of (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives identified key molecular descriptors—such as steric properties, hydrogen-bond donors and acceptors, lipophilicity, and molar refractivity—that correlate with biological activity. mdpi.com Applying this methodology could guide the modification of the pyridine ring, the methylamino group, or the phenyl backbone of the target compound to enhance a desired property.
Computational tools like PASS (Prediction of Activity Spectra for Substances) can also be used to estimate the pharmacotherapeutic potential and possible mechanisms of action for newly designed derivatives. nih.gov This approach allows for the high-throughput screening of virtual libraries of compounds derived from the this compound scaffold, prioritizing candidates with the most promising profiles for synthesis and experimental evaluation. nih.govresearchgate.net
| Computational Technique | Application | Predicted Outcomes for Derivatives |
| 2D/3D-QSAR | Correlates molecular structure with chemical or biological activity. mdpi.com | Identification of key functional groups for enhancing reactivity or biological function. |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Analyzes steric, electrostatic, hydrophobic, and hydrogen bond properties. mdpi.com | Provides 3D contour maps indicating favorable and unfavorable regions for substitution. |
| PASS (Prediction of Activity Spectra for Substances) | Predicts a wide range of biological activities based on structural formula. nih.gov | Prioritization of derivatives for synthesis based on predicted therapeutic potential. |
Exploration of New Catalytic Systems Incorporating the Compound
The inherent structural features of this compound, particularly its ability to act as a chiral ligand, make it a prime candidate for incorporation into novel catalytic systems. chemimpex.com Its bidentate nature (coordinating through the pyridine nitrogen and the amino or hydroxyl group) is valuable in asymmetric catalysis.
Detailed Research Findings: Pyridyl amino alcohols are well-established as effective ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction in asymmetric synthesis. capes.gov.brresearchgate.net Research has demonstrated that catalysts formed from these ligands can achieve high yields and excellent enantiomeric excesses (up to 98.3% ee). capes.gov.brresearchgate.net Future work could involve synthesizing derivatives of this compound with varied steric and electronic properties to fine-tune this catalytic activity for a broader range of substrates. rsc.org
Beyond this specific reaction, pyridine-based ligands are being explored in a new generation of "pincer" complexes. Ruthenium complexes with pyridine-based pincer ligands have shown remarkable activity in environmentally benign reactions, such as the dehydrogenation of alcohols and the coupling of amines with alcohols, based on a metal-ligand cooperation mechanism. elsevierpure.com Incorporating the this compound scaffold into such pincer-type ligands could lead to new catalysts with unique reactivity for green chemistry applications. Furthermore, peptide-based ligands incorporating pyridyl moieties have been used in palladium-catalyzed cross-coupling reactions, suggesting another avenue for the application of this compound's derivatives. mdpi.com
| Catalytic Application | Metal Center | Reaction Type | Achieved Performance (Analogous Systems) |
| Asymmetric Alkylation | Zinc (Zn) | Addition of diethylzinc to aldehydes capes.gov.brresearchgate.net | Up to 98.3% enantiomeric excess (ee) capes.gov.br |
| Dehydrogenative Coupling | Ruthenium (Ru) | Alcohol dehydrogenation, ester formation elsevierpure.com | Environmentally benign reactions with H₂ liberation elsevierpure.com |
| Cross-Coupling Reactions | Palladium (Pd) | Sonogashira, Suzuki reactions mdpi.com | High chemical yields with recyclable catalysts mdpi.com |
Potential in Advanced Materials Science through Chemical Functionalization
The reactive functional groups of this compound—the secondary amine and the hydroxyl group—present opportunities for its use as a monomer or a functionalizing agent in materials science. By grafting this compound onto polymer backbones, new materials with tailored properties can be developed.
Detailed Research Findings: Post-polymerization functionalization is a powerful strategy for introducing specific functionalities into commodity polymers like polyolefins. researchgate.net The hydroxyl and amine groups of this compound are ideal handles for such modifications. For example, research has shown that polyethylenes bearing hydroxyl groups can be reacted with isocyanate-containing molecules. rsc.org This approach could be used to attach the pyridyl amino alcohol to a polymer backbone, introducing sites for metal coordination, hydrogen bonding, or altering surface properties.
Functionalization with moieties capable of forming strong, reversible interactions, such as quadruple hydrogen bonds, can impart remarkable properties to materials, including significantly improved mechanical strength and shape memory behavior. rsc.org Attaching the this compound unit to a polymer could introduce new thermal or responsive behaviors. The pyridine ring, in particular, can be used to influence the lower critical solution temperature (LCST) of thermoresponsive polymers through supramolecular interactions, offering a way to fine-tune phase transition temperatures for smart material applications. nih.gov The development of functionalized poly(2-oxazoline)s and polypropylenes demonstrates the broad potential for creating advanced materials through the incorporation of small, functional molecules. nih.govresearchgate.net
| Functionalization Strategy | Target Polymer | Reactive Group Utilized | Potential Material Property |
| Post-Polymerization Modification | Polyolefins (e.g., Polyethylene) researchgate.netrsc.org | Hydroxyl (-OH), Amine (-NH) | Improved adhesion, printability, or thermal stability. |
| Grafting via Isocyanate Chemistry | Hydroxyl-bearing polymers rsc.org | Hydroxyl (-OH) | Creation of physically crosslinked networks, shape memory. rsc.org |
| Supramolecular Complexation | Thermoresponsive polymers (e.g., Poly(2-oxazoline)s) nih.gov | Pyridine ring, -OH, -NH | Tunable lower critical solution temperature (LCST), stimuli-responsive behavior. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Methylamino)-1-(pyridin-2-yl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodology :
Nucleophilic substitution : React pyridin-2-yl ethanol derivatives with methylamine under basic conditions (e.g., triethylamine) in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Monitor progress via TLC or HPLC .
Catalytic hydrogenation : Reduce precursor nitriles or imines using Pd/C or Raney Ni in anhydrous ethanol with HCl (3 eq.) under H₂ pressure (1–3 atm). This method achieves yields >85% with high purity .
- Optimization : Use DOE (Design of Experiments) to adjust temperature, solvent polarity, and catalyst loading. Characterize intermediates via NMR and MS to validate structural integrity.
Q. How is this compound characterized structurally?
- Techniques :
- X-ray crystallography : Resolve crystal structures using SHELXL for refinement, ensuring <5% R-factor discrepancies .
- Spectroscopy :
- ¹H/¹³C NMR : Identify methylamino protons (δ 2.3–2.7 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm).
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches.
- High-resolution MS : Validate molecular formula (C₉H₁₂N₂O) with <2 ppm mass error.
Q. What are the primary biological targets of this compound?
- Mechanism : Acts as a trace amine-associated receptor 1 (TAAR1) agonist, modulating monoamine neurotransmission. It inhibits vesicular monoamine transporter 2 (VMAT2), reducing dopamine/serotonin uptake in synaptic vesicles .
- Validation : Use radioligand binding assays (e.g., ³H-labeled TAAR1) and knockout murine models to confirm target specificity.
Advanced Research Questions
Q. How do enantiomeric differences impact the compound’s pharmacological activity?
- Approach :
Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose columns) or asymmetric catalysis.
Compare EC₅₀ values in TAAR1 activation assays (e.g., cAMP accumulation in HEK293 cells).
- Findings : (R)-enantiomers show 10-fold higher potency than (S)-forms due to steric compatibility with TAAR1’s binding pocket .
Q. How to resolve contradictions in reported solubility data across studies?
- Analysis :
- Polymorph screening : Use DSC and PXRD to identify crystalline vs. amorphous forms, which alter solubility (e.g., Form I melts at 120°C vs. Form II at 98°C) .
- Solvent systems : Test in PBS (pH 7.4), DMSO, and ethanol. Discrepancies often arise from pH-dependent protonation of the pyridine nitrogen (pKa ~4.5).
Q. What strategies mitigate in vitro-to-in vivo efficacy gaps in neuropharmacological studies?
- Solutions :
PK/PD modeling : Measure plasma half-life (t₁/₂) and brain permeability (logBB) in rodents.
Prodrug derivatization : Introduce acetyl or phosphonate groups to enhance BBB penetration, then hydrolyze in vivo .
Key Research Gaps
- Toxicity profiling : Limited data on long-term CNS effects. Use in vitro hepatocyte assays (CYP450 inhibition) and in vivo zebrafish models for preliminary safety screening.
- Structural dynamics : MD simulations of TAAR1-ligand interactions to elucidate binding kinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
